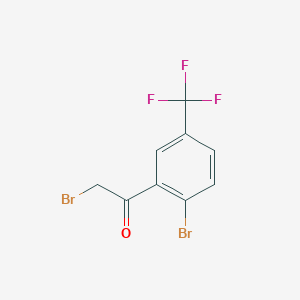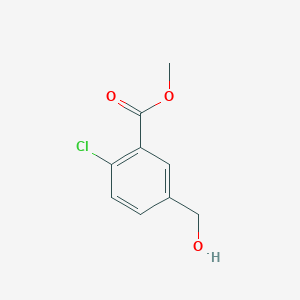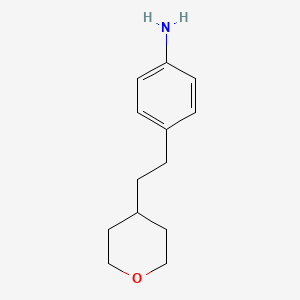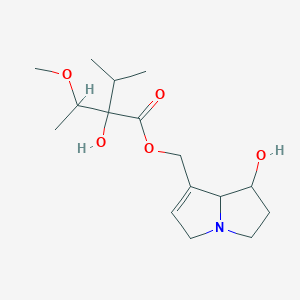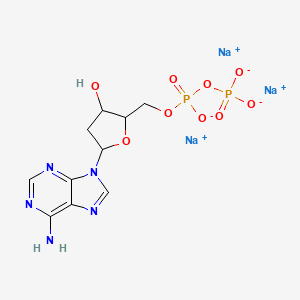
Butyl 1H,1H-perfluorohexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of both butyl and perfluorohexyl groups, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of butyl alcohol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of butyl alcohol and 1H,1H-perfluorohexyl alcohol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Butyl alcohol and 1H,1H-perfluorohexyl alcohol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Butyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving carbonates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as hydrophobic coatings and surfactants.
Mecanismo De Acción
The mechanism of action of Butyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The carbonate group can undergo hydrolysis, releasing butyl alcohol and 1H,1H-perfluorohexyl alcohol, which can further interact with biological molecules. The perfluorohexyl group imparts unique hydrophobic properties, influencing the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Butyl 1H,1H-perfluorohexyl carbonate can be compared with other similar compounds such as:
- Methyl 1H,1H-perfluorohexyl carbonate
- Ethyl 1H,1H-perfluorohexyl carbonate
- Propyl 1H,1H-perfluorohexyl carbonate
Uniqueness
The butyl group in this compound provides a balance between hydrophobicity and reactivity, making it more versatile compared to its methyl, ethyl, and propyl counterparts. This unique combination of properties makes it particularly valuable in applications requiring specific hydrophobic and reactive characteristics.
Propiedades
Fórmula molecular |
C11H11F11O3 |
|---|---|
Peso molecular |
400.18 g/mol |
Nombre IUPAC |
butyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H11F11O3/c1-2-3-4-24-6(23)25-5-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h2-5H2,1H3 |
Clave InChI |
UPWPQOIKJHOJRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



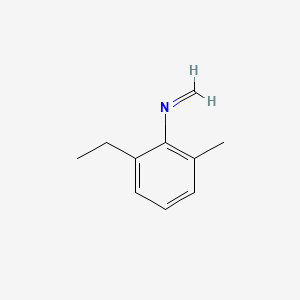
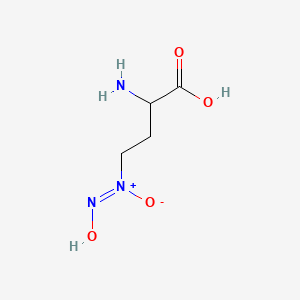
![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)
